molecular formula C19H24N2O3 B5542810 {(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol

{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol

Cat. No. B5542810
M. Wt: 328.4 g/mol
InChI Key: JKBLFGDQVZNAGD-IAGOWNOFSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds, including "{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol", often involves catalytic processes or the manipulation of methanol as a key reactant. Studies such as those on the catalytic performance of various catalysts for methanol carbonylation and the development of heterogeneous catalysts for dehydration of methanol to dimethyl ether highlight the importance of catalyst selection and reaction conditions in synthesizing such compounds efficiently and cost-effectively (Ren, 2023) (Bateni & Able, 2018).

Molecular Structure Analysis

The molecular structure of complex organic molecules determines their reactivity, physical, and chemical properties. Studies like those on the variability in the chemistry of pyridine compounds and their complexes provide insights into how molecular structures, including those similar to "{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol", can influence their chemical behavior and interactions (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are closely tied to its molecular structure. Research on methanol-related reactions, such as its conversion to other chemicals, helps in understanding the potential reactivity and applications of "{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol". For instance, the synthesis and decomposition reactions of methanol for thermal energy transport systems showcase the compound's potential in energy conservation and global environment protection (Liu et al., 2002).

Physical Properties Analysis

The physical properties of a compound, such as its melting point, boiling point, solubility, and vapor pressure, are essential for determining its applicability in various domains. While specific studies on "{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol" might not be readily available, general research on the physical properties of related compounds provides a foundational understanding of what can be expected.

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under various conditions, and decomposition pathways, are critical for safely handling and applying the compound in practical scenarios. Reviews on the chemical manipulation of nanomaterials using solvents and the synthesis of pyridines and (iso)quinolines using propargylic alcohols offer insights into the chemical behavior of complex molecules similar to "{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol" (Ranjit et al., 2006) (Mishra, Nair, & Baire, 2022).

Scientific Research Applications

Synthetic Methodologies and Reactivity

Research on similar compounds has focused on developing new synthetic methodologies and exploring their reactivity. For instance, studies have detailed the preparation and reactivity of complex organic compounds involving dimethylamino groups, aiming to understand their structural properties and potential for further chemical transformations. These insights are crucial for designing novel compounds with specific properties and applications in various fields of chemistry and material science (Koch et al., 1990).

Photochemical Behavior

Another area of interest is the investigation of the photochemical behavior of compounds containing furan and pyrrolidinyl groups. Such studies provide valuable information on how these compounds interact with light, which is essential for their potential applications in photochemistry and photophysics. The understanding of their dimerization and ring-opening reactions upon irradiation offers a pathway to novel photo-responsive materials (Jones & Phipps, 1975).

Structural Studies

Research has also delved into the detailed structural analysis of compounds with similar frameworks, utilizing techniques like X-ray crystallography and NMR spectroscopy. Such studies are foundational for understanding the molecular geometry, electron distribution, and potential interaction sites of these molecules, which are critical for their applications in catalysis, material science, and medicinal chemistry (Avendaño et al., 1990).

Applications in Nonlinear Optics

The synthesis and characterization of derivatives of this compound have shown potential applications in nonlinear optics (NLO), a field that deals with the interaction of light with materials in a non-linear manner. This research is pivotal for developing new optical materials with applications ranging from laser technology to optical computing (Kan-no & Okada, 2007).

properties

IUPAC Name

[(3R,4R)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-[4-(furan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-20(2)10-16-11-21(12-17(16)13-22)19(23)15-7-5-14(6-8-15)18-4-3-9-24-18/h3-9,16-17,22H,10-13H2,1-2H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBLFGDQVZNAGD-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CN(CC1CO)C(=O)C2=CC=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CN(C[C@@H]1CO)C(=O)C2=CC=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol

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